molecular formula C13H19NO B3154163 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 772324-37-5

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B3154163
CAS No.: 772324-37-5
M. Wt: 205.3 g/mol
InChI Key: QWDMTYHFGOQDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with formaldehyde and a suitable catalyst to form the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the cyclization process. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2,2,4-tetramethyl-3,4-dihydroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-7,9,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDMTYHFGOQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 2
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 3
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 4
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 5
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 6
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.